molecular formula C16H15ClN2O4S B5908215 2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate

2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate

Cat. No.: B5908215
M. Wt: 366.8 g/mol
InChI Key: CDJNMEBWMHFEIO-VCHYOVAHSA-N
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Description

2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate is a complex organic compound that features a combination of hydrazone, acetyl, chlorophenyl, and sulfonate groups

Properties

IUPAC Name

[2-[(E)-(acetylhydrazinylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-11-3-6-15(7-4-11)24(21,22)23-16-8-5-14(17)9-13(16)10-18-19-12(2)20/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJNMEBWMHFEIO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with acetylhydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Sulfonation: The hydrazone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the sulfonate group into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of sensors and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydrazone group can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(carbamothioylhydrazono)methyl]phenyl 4-methylbenzenesulfonate: Similar structure but with a carbamothioyl group instead of an acetyl group.

    2-[(E)-(2,4-dihydroxyphenyl)diazenyl]phenyl 4-methylbenzenesulfonate: Contains a diazenyl group and hydroxyl groups instead of the acetyl and chlorophenyl groups.

Uniqueness

2-[(E)-(2-acetylhydrazinylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylhydrazinylidene group allows for specific interactions with metal ions and biological targets, while the chlorophenyl and sulfonate groups enhance its reactivity and solubility.

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